1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the piperidine ring, and finally, the imidazolidine-2,4-dione moiety is introduced. Common reagents used in these reactions include hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and dimethyl formamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the imidazolidine-2,4-dione moiety can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione: This compound is unique due to its specific combination of functional groups and structural features.
Benzothiazole Derivatives: These compounds share the benzothiazole ring and exhibit similar biological activities.
Piperidine Derivatives: These compounds contain the piperidine ring and are known for their pharmacological properties.
Imidazolidine-2,4-dione Derivatives: These compounds feature the imidazolidine-2,4-dione moiety and are studied for their therapeutic potential.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H24N4O4S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H24N4O4S/c1-26-11-10-22-16(24)12-23(19(22)25)13-6-8-21(9-7-13)18-20-17-14(27-2)4-3-5-15(17)28-18/h3-5,13H,6-12H2,1-2H3 |
InChI Key |
DJIIHJDIVJCYBX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Origin of Product |
United States |
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